Cas no 1805759-39-0 (Ethyl 4-cyano-3-(2-cyanoethyl)benzoate)

Ethyl 4-cyano-3-(2-cyanoethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-(2-cyanoethyl)benzoate
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- インチ: 1S/C13H12N2O2/c1-2-17-13(16)11-5-6-12(9-15)10(8-11)4-3-7-14/h5-6,8H,2-4H2,1H3
- InChIKey: UCUQFFSVZSWMDF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=C(C#N)C(=C1)CCC#N)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 360
- トポロジー分子極性表面積: 73.9
- XLogP3: 1.8
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007930-500mg |
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate |
1805759-39-0 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
Alichem | A015007930-250mg |
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate |
1805759-39-0 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015007930-1g |
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate |
1805759-39-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Ethyl 4-cyano-3-(2-cyanoethyl)benzoateに関する追加情報
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate: A Comprehensive Overview
Ethyl 4-cyano-3-(2-cyanoethyl)benzoate (CAS No. 1805759-39-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyano groups and benzoate ester functionality, which contribute to its distinct properties and reactivity.
The molecular formula of Ethyl 4-cyano-3-(2-cyanoethyl)benzoate is C14H11N3O2, and it has a molecular weight of approximately 253.25 g/mol. The compound is a white to off-white crystalline solid at room temperature, with a melting point ranging from 75°C to 78°C. Its solubility in common organic solvents such as ethanol, acetone, and dichloromethane makes it highly versatile for various chemical reactions and processes.
In the realm of pharmaceutical research, Ethyl 4-cyano-3-(2-cyanoethyl)benzoate has shown promise as an intermediate in the synthesis of novel drugs. The presence of multiple cyano groups provides a platform for further functionalization, allowing chemists to introduce a wide range of substituents to tailor the compound's biological activity. Recent studies have explored its potential as a precursor for the development of anti-inflammatory agents and anticancer drugs.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the use of Ethyl 4-cyano-3-(2-cyanoethyl)benzoate in the synthesis of a series of novel benzimidazole derivatives. These derivatives exhibited potent inhibitory activity against human cancer cell lines, particularly in breast and lung cancer models. The researchers highlighted the importance of the cyano groups in enhancing the compound's stability and bioavailability, which are crucial factors for drug efficacy.
Beyond pharmaceutical applications, Ethyl 4-cyano-3-(2-cyanoethyl)benzoate has also found utility in materials science. Its unique combination of functional groups makes it an excellent candidate for the development of advanced polymers and coatings. For instance, a study published in Macromolecules in 2020 demonstrated that this compound can be polymerized to form high-performance materials with enhanced mechanical properties and thermal stability. These materials have potential applications in aerospace, automotive, and electronics industries.
The synthetic route for producing Ethyl 4-cyano-3-(2-cyanoethyl)benzoate involves several well-established chemical reactions. One common method involves the reaction of 4-cyanobenzoyl chloride with ethyl cyanoacetate in the presence of a base such as triethylamine. This reaction yields the desired product with high purity and yield, making it suitable for large-scale production. The process can be optimized by adjusting reaction conditions such as temperature, solvent, and catalysts to improve efficiency and reduce by-products.
In terms of safety and handling, while Ethyl 4-cyano-3-(2-cyanoethyl)benzoate is not classified as a hazardous material, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials. Additionally, waste disposal should be conducted according to local regulations to ensure environmental safety.
The future prospects for Ethyl 4-cyano-3-(2-cyanoethyl)benzoate are promising. Ongoing research is focused on expanding its applications in drug discovery and materials science. For example, scientists are exploring its potential as a building block for supramolecular assemblies and self-assembling nanostructures. These structures could have applications in drug delivery systems, sensors, and nanotechnology.
In conclusion, Ethyl 4-cyano-3-(2-cyanoethyl)benzoate (CAS No. 1805759-39-0) is a versatile organic compound with a wide range of potential applications. Its unique chemical structure makes it an attractive candidate for further research and development in various fields. As new studies continue to uncover its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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